2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFSDIDZOYXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Sulfonylation of Piperidine-2-yl Acetic Acid Ethyl Ester
The foundational step involves introducing the 4-chlorophenylsulfonyl group to the piperidine nitrogen. Adapted from, ethyl piperidin-2-ylacetate (0.05 mol) is reacted with 4-chlorobenzenesulfonyl chloride (0.05 mol) in aqueous sodium carbonate (pH 9–10) at room temperature for 3 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 3:7), yielding ethyl 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetate as a white crystalline solid (78% yield, m.p. 132–134°C). Recrystallization from methanol ensures purity.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Water |
| Base | 15% Na₂CO₃ |
| Reaction Time | 3 hours |
| Yield | 78% |
¹H-NMR (400 MHz, CDCl₃) confirms sulfonylation: δ 7.85 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.45–3.55 (m, 2H, piperidine-H), 2.85–3.05 (m, 1H, piperidine-H), 2.40–2.60 (m, 2H, -CH₂COO).
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to its carboxylic acid form using lithium hydroxide (LiOH·H₂O, 0.06 mol) in tetrahydrofuran (THF)/water (4:1) at 50°C for 6 hours. Acidification with 1M HCl precipitates 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetic acid, isolated by filtration (85% yield). IR spectroscopy (KBr) shows characteristic peaks at 1715 cm⁻¹ (C=O) and 1350 cm⁻¹ (S=O).
Coupling with Furan-2-ylMethylamine
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.154 mol) and hydroxybenzotriazole (HOBt, 0.154 mol) in dimethylformamide (DMF) for 30 minutes. Furan-2-ylmethylamine (0.077 mol) is added, and the mixture is stirred for 1 hour at room temperature. Post-reaction workup includes extraction with ethyl acetate, brine washing, and silica gel chromatography (hexane/ethyl acetate, 2:1) to isolate the target compound (62% yield).
Spectroscopic Validation:
Optimization of Reaction Conditions
Solvent and Base Selection for Sulfonylation
Comparative studies reveal that aqueous sodium carbonate (pH 9–10) outperforms alternatives like triethylamine in minimizing side reactions (e.g., ester hydrolysis during sulfonylation). Polar aprotic solvents (e.g., DMF) reduce yields due to competing sulfonate ester formation.
Analytical Characterization
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sulfonylation + EDC/HOBt | 62 | 98 | Scalable, minimal byproducts |
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Research indicates that 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide exhibits several biological activities:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in various biological pathways. For instance, its mechanism of action may involve binding to specific active sites on enzymes, thereby modulating their activity.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. Its structural components allow for interactions that can disrupt cancer cell proliferation.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, particularly against SARS-CoV-2. The furan moiety is known to enhance antiviral efficacy by interacting with viral proteins.
- Antioxidant Properties : The compound's ability to scavenge free radicals indicates potential applications in managing oxidative stress-related conditions, such as neurodegenerative diseases and diabetes.
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of various sulfonamide derivatives, including those similar to This compound , on human cancer cell lines. Results indicated significant apoptotic effects, suggesting that modifications to the molecule could enhance its anticancer properties.
Case Study 2: Antiviral Activity Assessment
In another investigation, researchers evaluated the inhibitory effects of furan-containing compounds on SARS-CoV-2 main protease (Mpro). The study found that specific modifications to the furan ring significantly improved inhibitory potency, highlighting the potential of this class of compounds in developing antiviral therapies.
Comparative Analysis of Related Compounds
To better understand the potential applications of This compound , a comparative analysis with related compounds was conducted:
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Compound B | ALR2 | 0.789 | Selective inhibition |
| Compound C | DPPH Radical | - | Antioxidant activity |
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Pharmacological and Physicochemical Properties
- Sulfonyl vs. Sulfonamide/Sulfanyl Groups : The target compound’s sulfonyl group (R-SO2-) enhances polarity and hydrogen-bond acceptor capacity compared to sulfonamides (R-SO2-NR2) in W-15 or sulfanyl (R-S-) in pyrimidine derivatives . This may improve solubility but reduce membrane permeability.
- Heterocyclic Moieties: The furan-2-ylmethyl group introduces a planar, electron-rich system for π-π stacking, contrasting with W-15’s phenyl group (lipophilic) or pyrimidine-based analogs (H-bond donors) .
- Piperidine vs.
Key Differentiators
- Unique Features : The combination of sulfonyl-piperidine and furan-2-ylmethyl-acetamide is distinct from W-15 (sulfonamide-piperidinylidene) or piperazine-based derivatives ().
- Potential Advantages: Enhanced solubility (sulfonyl) and targeted π-π interactions (furan) may improve bioavailability and selectivity compared to purely lipophilic analogs.
Biological Activity
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its diverse pharmacological properties.
Synthesis and Structure
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of aromatic rings. The following table summarizes the key features and synthetic routes:
| Step | Description |
|---|---|
| Formation of Piperidine Ring | Cyclization reaction involving a suitable amine and dihalide. |
| Introduction of Sulfonyl Group | Sulfonylation using sulfonyl chloride with a base like triethylamine. |
| Attachment of Aromatic Rings | Nucleophilic substitution reactions with halogenated aromatic compounds. |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antibacterial Activity : Moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis has been reported. The compound's structure contributes to its effectiveness in inhibiting bacterial growth .
- Enzyme Inhibition : The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurological disorders . It also demonstrates strong inhibitory activity against urease, which is important for managing certain infections .
- Pharmacological Applications : The sulfonamide moiety is associated with various therapeutic effects, including anti-inflammatory, hypoglycemic, and diuretic actions . Compounds with similar structures have been studied for their potential in cancer chemotherapy and treatment of metabolic disorders .
The mechanism of action involves the interaction of the compound with specific molecular targets such as receptors or enzymes. Binding to these targets can modulate their activity, influencing downstream signaling pathways. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, impacting neuronal communication and offering therapeutic benefits for neurological conditions .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Screening : A study synthesized a series of piperidine derivatives and evaluated their antibacterial properties. The results indicated that some derivatives exhibited strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antibacterial agents .
- Enzyme Inhibition Studies : In vitro assays demonstrated that several synthesized compounds showed significant inhibition of AChE and urease, with IC50 values indicating strong pharmacological effectiveness .
- Docking Studies : Molecular docking studies provided insights into how these compounds interact with target proteins at the molecular level, further elucidating their potential therapeutic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
